3-[3-(Benzyloxy)phenyl]aniline
Description
Significance in Contemporary Organic Synthesis and Medicinal Chemistry
In the field of organic synthesis, 3-[3-(Benzyloxy)phenyl]aniline serves as a crucial precursor. Its synthesis is often achieved through modern catalytic methods, such as palladium-catalyzed cross-coupling reactions. A notable example is the Buchwald-Hartwig amination, which involves the coupling of a benzyloxy-substituted aryl halide with an aniline (B41778) derivative. This method allows for the efficient construction of the core structure of the molecule.
The compound's value in medicinal chemistry lies in its potential as a foundational structure for the discovery of new therapeutic agents. The aniline and benzyloxy moieties are common features in biologically active compounds. ontosight.ai Preliminary research suggests that the this compound scaffold may interact with biological targets like kinases and G-protein coupled receptors (GPCRs). For instance, studies have indicated potential inhibitory effects on tyrosine kinases and modulatory activity on serotonin (B10506) receptors. While direct research on this specific molecule is emerging, derivatives of structurally similar benzyloxy-anilines have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. researchgate.net
Contextual Overview of Benzyloxy-Substituted Aniline Derivatives in Academic Inquiry
The broader class of benzyloxy-substituted aniline derivatives represents a cornerstone in synthetic and medicinal chemistry. These compounds are characterized by the presence of an aniline moiety and a benzyloxy group, and they serve as versatile intermediates for a wide range of applications, including the synthesis of pharmaceuticals, dyes, and polymers. ontosight.ai The position of the benzyloxy group (ortho, meta, or para) on the phenyl ring significantly influences the physical and chemical properties of the resulting derivatives.
Academic and industrial research extensively utilizes these derivatives as building blocks. For example, 4-(benzyloxy)aniline (B124853) is a well-studied intermediate used in the creation of liquid crystals and as a precursor for potential kinase inhibitors and other antiproliferative agents. Similarly, 3-benzyloxyaniline (B72059) and other related structures are employed in the synthesis of novel compounds with potential biological activities. lookchem.comlookchem.comgoogle.com The synthesis of quinazoline (B50416) derivatives, for instance, has involved the use of substituted anilines like 3-chloro-4-(3-fluoro-benzyloxy)-aniline for creating compounds with anti-tumor potential. google.com The strategic use of the benzyloxy group, which can also act as a protecting group, allows for complex molecular architectures to be built, leading to the development of new materials and potential drug candidates. prepchem.com
Table 2: Comparison of Related Benzyloxy-Substituted Aniline Derivatives
| Compound Name | Molecular Formula | Key Structural Feature |
|---|---|---|
| This compound | C₁₉H₁₇NO | Aniline linked to a benzyloxy-substituted phenyl ring at the meta-position. |
| 4-(Benzyloxy)aniline | C₁₃H₁₃NO | Benzyloxy group at the para-position relative to the amino group. |
| 3-Benzyloxyaniline | C₁₃H₁₃NO | Benzyloxy group at the meta-position relative to the amino group. |
| 4-(Benzyloxy)-3-methoxyaniline | C₁₄H₁₅NO₂ | Contains both a benzyloxy and a methoxy (B1213986) group on the aniline ring. |
| 3-(Benzyloxy)-4-methylphenylamine | C₁₄H₁₅NO | Features a benzyloxy and a methyl group on the aniline ring. lookchem.com |
Structure
3D Structure
Properties
IUPAC Name |
3-(3-phenylmethoxyphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c20-18-10-4-8-16(12-18)17-9-5-11-19(13-17)21-14-15-6-2-1-3-7-15/h1-13H,14,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUHPDMVOGZNOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402043 | |
| Record name | 3-[3-(Benzyloxy)phenyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400744-17-4 | |
| Record name | 3-[3-(Benzyloxy)phenyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 3 Benzyloxy Phenyl Aniline and Its Derivatives
Strategic Reaction Design and Pathway Optimization
The construction of the 3-[3-(Benzyloxy)phenyl]aniline molecular framework can be approached through several strategic disconnections, primarily revolving around the formation of the C-N bond or the biaryl C-C bond. The choice of synthetic route often depends on the availability of starting materials, desired scale, and economic viability.
Palladium-Catalyzed Cross-Coupling Approaches (e.g., Buchwald-Hartwig Amination) for C-N Bond Formation
The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen bonds, particularly in the synthesis of arylamines. researchgate.netwikipedia.org This palladium-catalyzed cross-coupling reaction provides a direct route to this compound by coupling an appropriate aryl halide or triflate with an aniline (B41778) derivative.
A plausible synthetic route would involve the reaction of 3-bromo-3'-(benzyloxy)biphenyl with an amino source, or conversely, the coupling of 3-bromoaniline (B18343) with 3-(benzyloxy)phenylboronic acid followed by a subsequent amination step. The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. researchgate.net
Key to the success of this reaction is the choice of palladium precursor, ligand, and base. A variety of phosphine-based ligands, such as those from the Buchwald or Hartwig groups, have been developed to facilitate these couplings with high efficiency and broad functional group tolerance. mdpi.com For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can promote both the oxidative addition and reductive elimination steps of the catalytic cycle. The selection of a suitable base, typically a non-nucleophilic one like sodium tert-butoxide or cesium carbonate, is crucial for the deprotonation of the amine-palladium complex. nih.gov
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Typical Conditions |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Buchwald or Hartwig phosphine ligands (e.g., XPhos, SPhos) |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene (B28343), Dioxane, THF |
| Temperature | 80-120 °C |
This table presents generalized conditions and would require optimization for the specific synthesis of this compound.
Multi-Step Synthesis Pathways from Precursors (e.g., Benzylation of 3-Nitrophenol (B1666305) followed by Nitro Group Reduction)
A classical and often reliable approach to the synthesis of anilines is through the reduction of a corresponding nitro compound. uva.nl This strategy can be readily applied to the synthesis of this compound. A logical multi-step pathway would commence with commercially available 3-nitrophenol.
The first step involves the benzylation of the phenolic hydroxyl group of 3-nitrophenol. This is typically achieved by reacting 3-nitrophenol with benzyl (B1604629) chloride or benzyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetone (B3395972) or DMF. This Williamson ether synthesis is generally a high-yielding reaction.
The subsequent and crucial step is the reduction of the nitro group in the resulting 1-(benzyloxy)-3-nitrobenzene (B1607046) to an amine. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is a common and clean method. uva.nl Alternatively, chemical reduction using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid, is also effective. uva.nl The choice of reducing agent can be influenced by the presence of other functional groups in the molecule and the desired reaction conditions.
While this multi-step approach may involve more synthetic transformations compared to a direct cross-coupling strategy, it often relies on well-established and scalable reactions, making it a practical option for larger-scale synthesis. uva.nl
Nucleophilic Aromatic Substitution Techniques in Synthetic Routes
Nucleophilic aromatic substitution (SNAr) offers another potential pathway for the synthesis of precursors to this compound, although it is generally less favored for the direct formation of the C-N bond in this specific target molecule due to the lack of strong electron-withdrawing groups on the aromatic rings. fishersci.sechemistrysteps.com
The SNAr mechanism typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halide) on an aromatic ring. chemistrysteps.com These electron-withdrawing groups stabilize the negatively charged Meisenheimer complex intermediate that is formed during the reaction. scranton.edu
In the context of synthesizing this compound, an SNAr reaction could potentially be used to construct the biphenyl (B1667301) ether linkage in a precursor molecule. For instance, reacting a suitably activated fluoronitrobenzene with a substituted phenol (B47542) could be a viable step in a longer synthetic sequence. However, for the direct formation of the aniline moiety on an unactivated biphenyl system, SNAr is generally not the method of choice. More modern techniques like the Buchwald-Hartwig amination have largely superseded SNAr for such transformations due to their broader substrate scope and milder reaction conditions. wikipedia.org
Fischer Indole (B1671886) Synthesis Adaptations for Related Structures
The Fischer indole synthesis is a classic and powerful method for the preparation of indoles from arylhydrazines and aldehydes or ketones under acidic conditions. wikipedia.orgbyjus.com While this reaction does not directly produce this compound, this aniline derivative can serve as a key starting material for the synthesis of more complex, indole-containing structures.
The synthesis would first involve the conversion of this compound to the corresponding arylhydrazine. This can be achieved through diazotization of the aniline with sodium nitrite (B80452) in the presence of a strong acid, followed by reduction of the resulting diazonium salt, for example with tin(II) chloride.
The obtained 3-(3-(benzyloxy)phenyl)phenylhydrazine can then be reacted with a suitable aldehyde or ketone in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid) to induce the cyclization and formation of the indole ring. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a dtu.dkdtu.dk-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield the aromatic indole. byjus.comchemtube3d.com
This adaptation allows for the synthesis of a variety of substituted indoles where the 3-[3-(Benzyloxy)phenyl] moiety is incorporated into the indole framework, highlighting the utility of the title compound as a building block in medicinal and materials chemistry.
Adherence to Green Chemistry Principles in Synthetic Protocols
The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign. sigmaaldrich.comresearchgate.net Applying these principles to the synthesis of this compound is crucial for developing sustainable manufacturing processes.
Palladium-catalyzed cross-coupling reactions, while powerful, present some challenges from a green chemistry perspective. The use of a precious metal catalyst like palladium is a concern due to its cost and the environmental impact of its extraction. acsgcipr.org However, significant progress has been made in developing highly active catalysts that allow for very low catalyst loadings (in the ppm range), which improves the greenness of the process. rsc.org The use of greener solvents, such as water or bio-derived solvents, in place of traditional organic solvents like toluene and dioxane is an active area of research for these reactions. sigmaaldrich.comijsr.net The development of recyclable catalyst systems is another key strategy to improve the sustainability of these methods.
Ultimately, the "greenest" synthetic route will depend on a holistic assessment of all factors, including energy consumption, raw material sourcing, and waste generation, across the entire life cycle of the process.
Elucidation of Chemical Reactivity and Mechanistic Pathways of 3 3 Benzyloxy Phenyl Aniline
Electrophilic Aromatic Substitution Reactions of the Aromatic Moieties
The structure of 3-[3-(Benzyloxy)phenyl]aniline presents two distinct aromatic rings, each with its own substituent that governs the regioselectivity of electrophilic aromatic substitution (EAS).
Ring A (Aniline Moiety): This ring contains a primary amino group (-NH₂) and a 3-(benzyloxy)phenyl substituent. The amino group is a powerful activating group and a strong ortho, para-director. This is due to the nitrogen atom's lone pair of electrons, which can be donated into the aromatic π-system, stabilizing the cationic intermediate (the arenium ion) formed during the attack of an electrophile. This electron donation significantly increases the electron density at the positions ortho and para to the amino group, making them the preferred sites for electrophilic attack.
Ring B (Benzyloxy Moiety): This ring is substituted with a benzyloxy group (-OCH₂Ph) and a 3-aminophenyl group. The benzyloxy group, like other alkoxy groups, is also an activating group and an ortho, para-director. The oxygen atom's lone pairs participate in resonance with the aromatic ring, increasing the nucleophilicity at the ortho and para positions.
In competitive EAS reactions on the biphenyl (B1667301) system, the directing influence of the strongest activating group typically dominates. The amino group is a significantly stronger activator than the benzyloxy group. Consequently, electrophilic substitution is most likely to occur on the aniline (B41778) ring (Ring A). The primary sites of substitution would be the positions ortho and para to the amino group. Given that the para position is occupied by the other phenyl ring, substitution is directed to the ortho positions (C2 and C6). Steric hindrance from the bulky adjacent phenyl ring might influence the ratio of substitution at these positions.
Table 1: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution
| Substituent | Ring Moiety | Activating/Deactivating | Directing Effect |
| Amino (-NH₂) | Ring A | Strongly Activating | ortho, para-director |
| Benzyloxy (-OCH₂Ph) | Ring B | Activating | ortho, para-director |
| Aryl Group | Ring A & B | Weakly Activating | ortho, para-director |
Oxidation Pathways and Derivative Formation (e.g., Benzyloxy Group Oxidation)
The this compound molecule possesses two primary sites susceptible to oxidation: the aniline nitrogen and the benzylic carbon of the benzyloxy group.
The aniline moiety can undergo various oxidative transformations. Mild oxidizing agents can lead to the formation of colored products through complex radical mechanisms. Under controlled conditions, oxidative coupling reactions can occur, potentially leading to the formation of azo compounds (containing an -N=N- linkage) or hydrazine (B178648) derivatives (containing an -NH-NH- linkage) by linking two molecules. More recent methods involving reagents like phenyliodine(III) diacetate (PIDA) can generate electrophilic N-aryl nitrenoid intermediates from anilines, which can then be used to construct new nitrogen-containing heterocyclic systems.
The benzyloxy group offers another handle for oxidation. The benzylic C-H bond is susceptible to oxidation, which can cleave the ether linkage. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are known to oxidize benzylic ethers. This reaction proceeds via hydride abstraction to form a stabilized carbocation, which is then trapped by nucleophiles. Depending on the reaction conditions and workup, this can lead to the formation of a phenol (B47542) (3'-hydroxy-[1,1'-biphenyl]-3-amine) and benzaldehyde. Other oxidizing agents, including certain hypervalent iodine reagents, can directly convert benzylic ethers into benzoate (B1203000) esters.
Table 2: Potential Oxidation Reactions of this compound
| Functional Group | Oxidizing Agent/System | Potential Product(s) |
| Aniline (-NH₂) | Cu(I) catalysts, O₂ | Azo-bridged dimers |
| Aniline (-NH₂) | Phenyliodine(III) diacetate (PIDA) | N-Aryl nitrenoid intermediates for further synthesis |
| Aniline (-NH₂) | Manganese oxides (e.g., OMS-2) | Azobenzenes |
| Benzyloxy (-OCH₂Ph) | 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | 3'-Hydroxy-[1,1'-biphenyl]-3-amine and Benzaldehyde |
| Benzyloxy (-OCH₂Ph) | Hypervalent Iodine Reagents (e.g., IBX) | 3'-Hydroxy-[1,1'-biphenyl]-3-amine and Benzoic Acid/Esters |
Reduction Reactions and Transformations (e.g., Nitro Group Reduction to Amine)
The structure of this compound strongly suggests that a key step in its synthesis is the reduction of a corresponding nitro compound. The preparation of anilines via the reduction of nitroarenes is a fundamental and widely used transformation in organic synthesis.
A plausible synthetic precursor to the title compound is 3-(3-(benzyloxy)phenyl)-1-nitrobenzene . The reduction of the nitro group (-NO₂) to a primary amine (-NH₂) can be achieved through various established methods. Catalytic hydrogenation is a common and efficient approach, typically employing a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. This method is often clean and high-yielding.
Alternatively, chemical reduction using metals in acidic media is a classic and reliable method. Reagents such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid like hydrochloric acid (HCl) are effective for this transformation. These methods are particularly useful in laboratory settings and are tolerant of many other functional groups. The benzyloxy ether linkage is generally stable under these reductive conditions.
Table 3: Common Reagents for the Reduction of Aryl Nitro Groups
| Reagent/System | Description |
| H₂ / Palladium on Carbon (Pd/C) | A standard and highly efficient catalytic hydrogenation method. |
| H₂ / Raney Nickel | An alternative catalyst, often used when avoiding dehalogenation is necessary. |
| Iron (Fe) / HCl or Acetic Acid | A classic, cost-effective method involving a dissolving metal in acid. |
| Tin(II) Chloride (SnCl₂) | A mild reducing agent often used when other reducible groups are present. |
| Sodium Hydrosulfite (Na₂S₂O₄) | A useful reagent for certain selective reductions in aqueous media. |
Investigations into Reaction Stereoselectivity and Regioselectivity
Regioselectivity: As discussed in section 3.1, the regioselectivity of electrophilic aromatic substitution is primarily governed by the powerful activating and ortho, para-directing effect of the amino group. This leads to a strong preference for substitution at the C2 and C6 positions of the aniline ring. In reactions involving the benzyloxy-substituted ring, the directing effects of the benzyloxy group and the aryl substituent would need to be considered, though reactions on this ring are kinetically disfavored compared to the more activated aniline ring.
Stereoselectivity: The concept of stereoselectivity in this molecule relates to the possibility of atropisomerism, a type of axial chirality arising from restricted rotation around a single bond. In biphenyl systems, bulky substituents at the ortho positions of the two rings can create a high barrier to rotation around the central C-C bond, allowing for the isolation of stable, non-superimposable conformational isomers (enantiomers).
In this compound, the substituents are in the meta positions relative to the inter-ring bond. The barrier to rotation in meta-substituted biphenyls is significantly lower than in their ortho-substituted counterparts. Therefore, under normal conditions, this compound is not expected to exhibit stable atropisomerism, and the molecule would exist as a rapidly interconverting mixture of conformers. However, the introduction of very large and bulky groups, particularly at the positions ortho to the ring-linking bond (e.g., C2' and C6'), could potentially raise the rotational barrier sufficiently to allow for the observation or isolation of distinct stereoisomers.
Exploration of Novel Catalytic Systems and Reaction Conditions
The synthesis of the core biphenyl structure of this compound is a prime area for the application of modern catalytic chemistry. Palladium-catalyzed cross-coupling reactions are the most prominent methods for constructing the C-C bond between the two aromatic rings.
The Suzuki-Miyaura coupling is a particularly powerful and versatile method. A plausible synthetic route would involve the coupling of a 3-aminophenylboronic acid derivative with a 1-bromo-3-(benzyloxy)benzene, or vice-versa. These reactions are typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst like palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), in the presence of a base.
Research in this field continuously explores novel catalytic systems to improve efficiency, reduce catalyst loading, and expand substrate scope. This includes:
Ligand Development: The use of sophisticated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can enhance the activity and stability of the palladium catalyst, allowing for reactions under milder conditions or with more challenging substrates.
Ligand-Free Systems: Protocols using palladium salts or nanoparticles without additional phosphine ligands have been developed, often in aqueous or other green solvents, simplifying the reaction setup and purification.
Alternative Metals: While palladium is dominant, catalysts based on other transition metals like nickel or copper are being investigated as more sustainable and cost-effective alternatives for C-C cross-coupling reactions.
These advanced catalytic methods are crucial for the efficient and scalable synthesis of complex biaryl molecules like this compound and its derivatives.
Table 4: Representative Catalytic Systems for Biphenyl Synthesis via Suzuki Coupling
| Catalyst Precursor | Ligand | Base | Solvent System |
| Pd(PPh₃)₄ | Triphenylphosphine (built-in) | K₂CO₃, Na₂CO₃ | Toluene (B28343)/Ethanol/Water |
| Pd(OAc)₂ | SPhos, XPhos (Buchwald ligands) | K₃PO₄ | Dioxane, Toluene |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF, DME |
| Pd/C | None (Heterogeneous) | K₂CO₃ | Water, Ethanol |
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H-NMR: The proton NMR spectrum of 3-[3-(Benzyloxy)phenyl]aniline would provide information on the number of different types of protons and their neighboring environments. The structure contains 17 protons in distinct aromatic and aliphatic regions. Key expected signals include a singlet for the benzylic methylene (B1212753) (-CH₂-) protons, a broad singlet for the amine (-NH₂) protons, and a complex series of multiplets in the aromatic region corresponding to the 13 protons on the three phenyl rings. The integration of these signals would correspond to a 2:2:13 proton ratio.
¹³C-NMR: The carbon-13 NMR spectrum would reveal the number of chemically non-equivalent carbon atoms. The molecule has 19 carbon atoms. Due to symmetry in the unsubstituted phenyl ring of the benzyl (B1604629) group, some signals would overlap. The spectrum is expected to show a signal for the aliphatic benzylic carbon and numerous signals in the aromatic region for the 18 sp²-hybridized carbons of the phenyl rings. The carbons bonded to oxygen and nitrogen would appear at characteristic downfield shifts.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign proton and carbon signals. A COSY spectrum would show correlations between adjacent protons within each aromatic ring, helping to unravel the complex splitting patterns. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Regions for this compound
| Functional Group | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
| Amine (-NH₂) | 3.5 - 4.5 (broad singlet) | N/A |
| Benzylic (-O-CH₂-Ph) | 5.0 - 5.2 (singlet) | 69 - 71 |
| Aromatic (Ar-H) | 6.5 - 7.8 (multiplets) | 110 - 160 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₉H₁₇NO), the calculated exact mass is 275.1310 g/mol . nih.gov
HRMS analysis would confirm this elemental composition by identifying the molecular ion peak [M+H]⁺ at m/z 276.1383 in positive ion mode. Furthermore, tandem mass spectrometry (MS/MS) would reveal the molecule's fragmentation pattern. The most anticipated fragmentation pathway would be the cleavage of the benzylic C-O bond, which is typically weak. This would lead to the formation of a stable tropylium (B1234903) cation at m/z 91 and a radical cation corresponding to the 3-(3-hydroxyphenyl)aniline moiety.
Table 2: Predicted HRMS Data for this compound
| Ion | Formula | Calculated m/z | Interpretation |
| [M+H]⁺ | C₁₉H₁₈NO⁺ | 276.1383 | Protonated molecular ion |
| [C₇H₇]⁺ | C₇H₇⁺ | 91.0542 | Tropylium ion (from benzyl group cleavage) |
| [M-C₇H₇]⁺ | C₁₂H₁₀NO⁺ | 184.0757 | Fragment after loss of benzyl group |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transition Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine, C-O stretching for the ether linkage, and C-H stretching for the aromatic and benzylic groups.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Benzylic (C-H) | Stretch | 2850 - 2960 |
| Aromatic (C=C) | Stretch | 1450 - 1600 |
| Ether (C-O) | Stretch | 1200 - 1275 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. Aniline (B41778) itself typically shows absorption maxima around 230 nm and 280 nm. spcmc.ac.in The extended conjugation in the biphenyl (B1667301) system of this compound, along with the auxochromic effects of the amine and ether groups, would be expected to cause a bathochromic (red) shift, moving these absorption maxima to longer wavelengths. The spectrum would likely show intense absorptions corresponding to π → π* transitions within the aromatic system. researchgate.net
X-ray Crystallography for Definitive Solid-State Structural Confirmation
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. If a suitable single crystal of this compound could be grown, this technique would determine the precise bond lengths, bond angles, and torsion angles of the molecule. It would also reveal the dihedral angle between the two phenyl rings of the biphenyl moiety, which influences the degree of conjugation. Furthermore, analysis of the crystal packing would identify intermolecular interactions, such as hydrogen bonding involving the amine group, that govern the solid-state architecture. While no crystal structure for the title compound is publicly available, a study on the related molecule 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid revealed a significant dihedral angle between its biphenyl rings. nih.goviucr.org A similar non-planar conformation would be expected for this compound.
Chromatographic Purity Assessment and Isolation Methodologies (e.g., HPLC, LC-MS)
Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be the standard approach for purity analysis. The compound would be separated on a nonpolar stationary phase (like C18) using a polar mobile phase, typically a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. sigmaaldrich.comsielc.com Purity would be determined by detecting the analyte with a UV detector set to one of its absorption maxima. The result would ideally show a single major peak, with the purity calculated as the percentage of the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer combines the separation power of chromatography with the detection and identification capabilities of mass spectrometry. An LC-MS method would not only confirm the retention time of the compound but also verify that the peak corresponds to the correct mass-to-charge ratio (m/z 276.1383 for [M+H]⁺), providing a highly confident assessment of both purity and identity.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
The Critical Role of the Benzyloxy Moiety in Modulating Molecular Interactions and Bioactivity
The benzyloxy group, a prominent feature of the 3-[3-(Benzyloxy)phenyl]aniline structure, is integral to its molecular interactions and subsequent bioactivity. This moiety, consisting of a benzyl (B1604629) group linked to the phenyl ring via an ether linkage, is recognized as a significant pharmacophore in medicinal chemistry. Its presence can substantially enhance the biological potency of a molecule.
Research into various compounds containing a benzyloxy group has shown that this moiety often contributes to increased binding affinity with biological targets. For instance, in studies on chalcone (B49325) derivatives as monoamine oxidase B (MAO-B) inhibitors, the benzyloxy group at the para-position of the B-ring was found to significantly enhance inhibitory activity. nih.gov This enhancement is attributed to the group's size, lipophilicity, and potential for specific hydrophobic and van der Waals interactions within a receptor's binding pocket. The flexible nature of the ether linkage allows the benzyl group to adopt various conformations, enabling an optimal fit with the target protein. In the context of this compound, the benzyloxy moiety likely plays a similar role, influencing how the molecule orients itself and interacts with its biological counterparts.
Substituent Effects on Reactivity, Selectivity, and Biological Profile
Impact of Positional Isomerism on Activity and Selectivity
The relative positioning of functional groups on the phenyl rings—positional isomerism—is a critical determinant of a molecule's activity and selectivity. In studies of various aniline (B41778) and phenolic compounds, the location of active groups like -NH2 or -OH has been shown to play a significant role. researchgate.net Generally, the ortho and para positions relative to a directing group are more electronically active than the meta position.
Influence of Steric and Electronic Factors on Molecular Function
The molecular function of this compound is governed by a balance of steric and electronic factors.
Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl rings can modulate the electron density of the molecule.
Electron-Donating Groups (EDGs) , such as alkyl or methoxy (B1213986) groups, increase the electron density on the aromatic ring, which can enhance the nucleophilicity of the aniline nitrogen and potentially increase binding affinity to electron-deficient sites on a receptor. beilstein-journals.org
Electron-Withdrawing Groups (EWGs) , like nitro or halogen groups, decrease the ring's electron density. This can influence the acidity of the N-H bond and alter the types of interactions the molecule can form, sometimes leading to enhanced biological activity through different mechanisms. nih.govbeilstein-journals.org
Steric Effects: The size and shape of substituents (steric hindrance) affect how the molecule can approach and fit into a binding site. Bulky substituents can sterically block access to a reactive site or, conversely, promote a specific conformation that is more favorable for binding. For example, the introduction of alkyl or aryl substituents has been shown to increase the binding affinity of certain aniline derivatives, leading to enhanced biological potency. nih.gov
The following table summarizes the expected impact of different substituent types on the properties of an aniline derivative.
| Substituent Type | Example | Position | Expected Electronic Effect | Expected Steric Effect | Potential Impact on Bioactivity |
| Electron-Donating | -CH₃, -OCH₃ | Ortho, Para | Increases electron density on the ring | Minor to Moderate | May enhance binding to electron-deficient targets |
| Electron-Withdrawing | -NO₂, -Cl, -Br | Ortho, Para | Decreases electron density on the ring | Minor to Moderate | Can enhance activity through modified interactions |
| Bulky Alkyl/Aryl | -C(CH₃)₃, -Phenyl | Any | Varies (weakly donating) | Significant | Can improve binding affinity or cause steric hindrance |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. biointerfaceresearch.com For a molecule like this compound, QSAR models can be developed to predict the activity of novel derivatives, thereby guiding synthetic efforts toward more potent compounds. nih.gov
A typical QSAR study involves several steps:
Data Set Compilation: A series of analogue compounds with varying substituents is synthesized, and their biological activities (e.g., IC₅₀ values) are measured. researchgate.net
Descriptor Calculation: For each molecule, a set of numerical parameters, or "descriptors," is calculated. These can include electronic (e.g., atomic charges, orbital energies), hydrophobic (e.g., logP), and steric (e.g., molecular volume) properties. nih.gov
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to create a mathematical equation that links the descriptors to the observed biological activity. orientjchem.org
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. biointerfaceresearch.com
For instance, a hypothetical QSAR equation for derivatives of this compound might take the form: log(1/IC₅₀) = a(logP) - b(LUMO) + c*(MR) + d Where logP represents hydrophobicity, LUMO is the energy of the lowest unoccupied molecular orbital (an electronic descriptor), and MR is the molar refractivity (a steric descriptor). The coefficients a, b, and c indicate the relative importance of each property.
Three-dimensional QSAR (3D-QSAR) methods further refine this by considering the 3D structure of the molecules and their interaction fields, providing a more detailed picture of the structural requirements for activity. nih.gov
Conformational Analysis and its Implications for Molecular Recognition
The three-dimensional shape, or conformation, of this compound is crucial for its ability to be recognized by and bind to a biological target. The molecule possesses significant conformational flexibility due to several rotatable single bonds:
The C-C bond linking the two phenyl rings.
The C-O and O-CH₂ bonds of the benzyloxy group.
The C-N bond of the aniline group.
The rotation around these bonds allows the molecule to adopt numerous shapes. Conformational analysis aims to identify the low-energy, stable conformations that the molecule is most likely to adopt. researchgate.net This can be studied using computational chemistry methods that calculate the potential energy as a function of torsion angles.
The relative orientation of the two phenyl rings (the dihedral angle) and the positioning of the flexible benzyloxy tail are particularly important. The specific conformation that the molecule presents to a receptor will determine the quality of the fit and the strength of the resulting intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking). Understanding the preferred conformations of this compound and its derivatives is therefore essential for rational drug design, as it allows for the optimization of the molecular shape to maximize binding affinity and biological activity.
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometry, vibrational frequencies, and various electronic properties.
HOMO-LUMO Energy Analysis and Molecular Orbital Theory Applications
A theoretical analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these frontier orbitals (the HOMO-LUMO gap) provides a measure of the molecule's excitability and its ability to engage in chemical reactions. A smaller gap generally implies higher reactivity. For 3-[3-(Benzyloxy)phenyl]aniline, such a study would reveal the distribution of electron density and predict which parts of the molecule are most likely to act as electron donors or acceptors.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction
An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. In a hypothetical MEP map of this compound, negative potential regions (typically colored red or yellow) would likely be concentrated around the nitrogen atom of the aniline (B41778) group and the oxygen atom of the benzyloxy group, indicating their potential to interact with electrophiles. Positive regions (colored blue) would highlight areas prone to nucleophilic attack.
Non-Covalent Interaction (NCI) Analysis in Molecular Systems
NCI analysis is used to visualize and understand weak, non-covalent interactions within a molecule or between molecules. These interactions, such as hydrogen bonds and van der Waals forces, are critical for molecular conformation and intermolecular recognition. An NCI analysis of this compound would elucidate the intramolecular forces that determine its three-dimensional shape, which is a key determinant of its biological activity.
Molecular Docking Simulations for Ligand-Target Binding Modes and Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand) might interact with a protein target.
Elucidation of Specific Binding Interactions and Hotspots
Were this compound to be studied as a potential ligand for a biological target, docking simulations would predict its binding pose within the target's active site. This analysis would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues ("hotspots") of the protein, providing a rationale for its binding affinity.
Validation with Crystallographic Data for Binding Pose Accuracy
The ultimate validation for a predicted binding mode from docking simulations comes from experimental data, most notably X-ray crystallography of the ligand-protein complex. If such data were available, it would allow for a direct comparison between the computationally predicted pose and the experimentally determined structure, confirming the accuracy of the docking protocol and strengthening the understanding of the binding mechanism.
Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Approaches for Complex Systems
Quantum Mechanics/Molecular Mechanics (QM/MM) is a powerful computational method that combines the accuracy of quantum mechanics for a small, reactive part of a system with the efficiency of molecular mechanics for the larger, less critical environment. This approach is invaluable for studying complex systems like enzyme-ligand interactions or reactions in solution.
However, a targeted search of academic and research databases yielded no specific studies where QM/MM methods have been applied to this compound. Consequently, there are no research findings to report on its behavior in complex biological or chemical systems using this hybrid approach. Such a study would typically involve defining a region of the molecule for QM treatment (e.g., the aniline or benzyloxy functional groups if studying a specific reaction or interaction) and treating the remainder of the molecule and its environment with MM. Without such research, any discussion would be purely hypothetical.
In Silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties
In silico ADMET prediction uses computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable properties and flag potential liabilities. Numerous software platforms and methodologies exist for these predictions, often relying on quantitative structure-activity relationship (QSAR) models.
While it is possible to submit the structure of this compound to various ADMET prediction tools, no published studies presenting a validated in silico ADMET assessment for this specific compound could be located. Therefore, no verifiable data on its predicted absorption levels, distribution characteristics (such as blood-brain barrier permeability or plasma protein binding), or toxicity profile can be presented.
Assessment of Metabolic Stability and Biotransformation
A critical component of ADMET prediction is understanding how a compound is metabolized by the body. Computational models can predict the likely sites of metabolism (SOM) on a molecule, typically by cytochrome P450 enzymes, and the resulting metabolites. This assessment of metabolic stability and biotransformation helps in designing molecules with improved half-lives and avoiding the formation of toxic byproducts.
As with the broader ADMET properties, the scientific literature lacks specific in silico studies on the metabolic stability and biotransformation of this compound. Research in this area would involve computational simulations to identify which atoms in the molecule are most susceptible to enzymatic attack (e.g., hydroxylation of the aromatic rings or N-dealkylation). Without such dedicated research, no data on its predicted metabolic pathways or stability can be reported.
Biological Activity and Mechanistic Investigations
Receptor and Enzyme Interaction Studies
Currently, there is a lack of detailed studies in the public domain elucidating the specific molecular mechanism of action of 3-[3-(Benzyloxy)phenyl]aniline at various enzymes and receptors. Preliminary research on the broader class of benzyloxy-aniline scaffolds suggests potential interactions with biological targets such as kinases and G-protein coupled receptors (GPCRs). For instance, some studies on structurally similar benzyloxy-aniline derivatives have indicated potential inhibitory effects on tyrosine kinases and modulatory activity on serotonin (B10506) receptors. However, without direct experimental evidence for this compound, its precise mechanism of action remains uncharacterized.
There are no available scientific studies demonstrating that this compound acts as an agonist or modulator of the Glucagon-Like Peptide-1 Receptor (GLP-1R). GLP-1R agonists are a well-established class of therapeutics for type 2 diabetes and obesity, exerting their effects by stimulating insulin secretion, inhibiting glucagon release, and promoting satiety. google.combiorxiv.orgdovepress.com The activation of GLP-1R initiates a cascade of intracellular signaling events, primarily through the Gαs/cAMP pathway, leading to these beneficial metabolic effects. medchemexpress.com While the benzyloxy-aniline scaffold is found in various pharmacologically active molecules, its specific role in GLP-1R activation has not been investigated for this compound.
Specific data on the kinase inhibition profile of this compound against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2) are not available in the current scientific literature. The broader class of aniline (B41778) derivatives has been explored for kinase inhibition, with some compounds showing activity against various kinases by competing with ATP at the binding site. researchgate.netnih.gov Derivatives of structurally similar benzyloxy-anilines have been synthesized and assessed for their antiproliferative activities against different cancer cell lines, which could suggest a potential for kinase inhibition. However, without direct enzymatic assays, the specific kinase inhibitory activity of this compound remains unknown.
There is no published research evaluating the alpha-glucosidase inhibitory activity of this compound. Alpha-glucosidase inhibitors are a class of oral anti-diabetic drugs that delay the absorption of carbohydrates from the small intestine, thereby reducing postprandial blood glucose levels. nih.gov Numerous natural and synthetic compounds have been investigated for their potential to inhibit this enzyme. mdpi.comcellmolbiol.orgresearchgate.net However, the specific interaction of this compound with alpha-glucosidase has not been reported.
Currently, there are no studies available that have investigated the inhibitory effect of this compound on Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, and its inhibition is a therapeutic strategy to raise HDL cholesterol levels. nih.gov While various small molecules have been developed as CETP inhibitors, including some with aniline-like moieties, the activity of this compound against this target has not been documented. nih.gov
Cellular and In Vitro Biological Evaluations
Specific cellular and in vitro biological evaluations for this compound are not extensively reported in the scientific literature. While some studies have been conducted on various aniline and benzyloxy derivatives, the data for this particular compound is not available. stmjournals.commdpi.comscielo.brmdpi.comnih.govresearchgate.net For instance, a study on novel N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, which contain a benzyloxy group, showed antiproliferative activity against several cancer cell lines. mdpi.com Another study on aniline derivatives reported antibacterial activity. stmjournals.com However, these findings cannot be directly extrapolated to this compound without specific experimental validation.
Anticancer Activity and Antiproliferative Effects in Cell Lines
Derivatives of the this compound scaffold have demonstrated significant anticancer and antiproliferative activities across various human cancer cell lines. The introduction of different chemical moieties to the parent structure has led to the development of potent compounds that inhibit cancer cell growth and induce cell death through multiple mechanisms.
For instance, benzothiazole aniline (BTA) derivatives, which share a core aniline structure, have shown potent cytotoxic effects. Studies reveal that these compounds can exhibit superior or comparable anticancer activity to the established chemotherapy drug cisplatin against a panel of cancer cell lines, including those from the liver, breast, lung, and colon. nih.govnih.gov Notably, certain derivatives displayed selective inhibitory activity against liver cancer cells. nih.govnih.gov Similarly, novel 1,3-dithiolo[4,5-b]quinoxaline derivatives have shown promising antiproliferative activity against breast cancer cell lines such as MCF-7 and MDA-MB-231, with some compounds exhibiting greater potency than the standard drug doxorubicin. nih.gov
The antiproliferative efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cancer cell population.
Table 1: Antiproliferative Activity of Selected Aniline Derivatives
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 1,3-Dithiolo[4,5-b]quinoxaline Derivative 12 | MCF-7 (Breast) | 3.82 ± 0.2 | nih.gov |
| 1,3-Dithiolo[4,5-b]quinoxaline Derivative 12 | MDA-MB-231 (Breast) | 2.26 ± 0.1 | nih.gov |
| 1,3-Dithiolo[4,5-b]quinoxaline Derivative 10c | MDA-MB-231 (Breast) | 7.66 ± 0.5 | nih.gov |
| 1,3-Dithiolo[4,5-b]quinoxaline Derivative 10f | MCF-7 (Breast) | 8.78 ± 0.6 | nih.gov |
| Benzothiazole Aniline Derivative L1 | Liver Cancer Cells | More potent than cisplatin | nih.govnih.gov |
| Aminobenzylnaphthol Derivative 2 | Caco-2 (Colorectal) | 94 (at 24h) | mdpi.com |
A primary mechanism through which aniline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Apoptosis is a tightly regulated process involving a cascade of specific enzymes called caspases. nih.gov Research has shown that treatment of cancer cells with these compounds leads to the activation of key initiator and effector caspases.
Studies on various aniline derivatives demonstrate that they can trigger the intrinsic (mitochondrial) pathway of apoptosis. mdpi.com This is characterized by the release of cytochrome c from the mitochondria into the cytosol, which then activates caspase-9. researchgate.net Activated caspase-9 subsequently activates effector caspases, such as caspase-3 and caspase-7, which are responsible for executing the final stages of apoptosis. nih.govresearchgate.net The activation of caspase-3 is a central event, leading to the cleavage of critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. researchgate.net PARP cleavage is a hallmark of apoptosis and serves to prevent DNA repair mechanisms from interfering with the cell death process. researchgate.net
Furthermore, these compounds have been shown to modulate the expression of proteins in the Bcl-2 family, which are key regulators of the intrinsic apoptotic pathway. Treatment has been associated with the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, further promoting cell death. mdpi.comresearchgate.net
The generation of reactive oxygen species (ROS) is another critical mechanism underlying the anticancer activity of this compound derivatives. ROS are chemically reactive molecules containing oxygen, such as superoxide anions and hydrogen peroxide. While normal cells maintain a balance of ROS, many cancer cells exhibit elevated intrinsic ROS levels, making them more vulnerable to further oxidative stress. researchgate.net
Several studies have demonstrated that these compounds induce a significant increase in intracellular ROS levels in cancer cells. mdpi.comresearchgate.netresearchgate.net This excessive accumulation of ROS can overwhelm the cell's antioxidant capacity, leading to oxidative damage to vital cellular components like DNA, proteins, and lipids, ultimately triggering apoptosis. nih.govthno.org
The role of ROS in mediating apoptosis is confirmed by experiments where the cytotoxic effects of the compounds are reversed by the addition of antioxidants, such as N-acetylcysteine (NAC). researchgate.net The increase in ROS can lead to the collapse of the mitochondrial membrane potential and the release of cytochrome c, directly linking oxidative stress to the caspase activation cascade. researchgate.net Therefore, the targeted generation of ROS in cancer cells represents a key therapeutic strategy for these aniline derivatives. researchgate.netnih.gov
Antimicrobial Spectrum Analysis (Antibacterial, Antifungal, Antimalarial, Antiviral)
The structural framework of this compound is a fertile ground for the development of potent antimicrobial agents. Derivatives, particularly Schiff bases and chalcones, have shown significant activity against a wide range of pathogens.
Antibacterial and Antifungal Activity: Schiff base derivatives have demonstrated notable antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria. nih.govnih.govtsijournals.com The efficacy of these compounds is often attributed to the presence of the imine (-C=N-) group, which is crucial for their biological activity. researchgate.net Similarly, chalcones derived from related structures exhibit potent anti-MRSA (methicillin-resistant Staphylococcus aureus) effects, a significant threat in clinical settings. nih.gov The antimicrobial potency is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Several benzoxazole derivatives have also shown activity against Gram-positive bacteria and various fungi, including pathogenic Candida albicans. nih.gov
Table 2: Antimicrobial Activity (MIC) of Selected Aniline Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Chalcone (B49325) (O-OH) | MRSA | 25-50 | nih.gov |
| Schiff Base 1 | Staphylococcus epidermidis | 7.81 | nih.gov |
| Schiff Base 4 | Enterococcus faecalis | 7.81 | nih.gov |
| Schiff Base 2 | Acinetobacter baumannii | 15.62 | nih.gov |
| Cinnamaldehyde-Aniline Derivative CA3 | Klebsiella pneumoniae | 130 | nih.gov |
| Cinnamaldehyde-Aniline Derivative CA4 | Klebsiella pneumoniae | 130 | nih.gov |
| Schiff Base Cobalt Complex | Bacillus subtilis | Lower than Streptomycin | researchgate.net |
Antimalarial Activity: Malaria, caused by Plasmodium parasites, remains a major global health issue, exacerbated by growing drug resistance. nih.gov Certain aniline derivatives have been investigated as potential antimalarial agents. For example, 3-chloro-4-(4-chlorophenoxy) aniline has shown antiplasmodial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum. semanticscholar.org A hybrid molecule combining this aniline derivative with artesunate also demonstrated potent in vitro activity against these strains. malariaworld.org The IC₅₀ values from these studies indicate the potential for developing new antimalarial drugs based on this chemical scaffold. nih.govmdpi.com
Anti-inflammatory Properties and Molecular Basis
Inflammation is a complex biological response implicated in numerous diseases. Key enzymes in the inflammatory cascade are cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the metabolism of arachidonic acid to produce pro-inflammatory mediators like prostaglandins and leukotrienes, respectively. researchgate.netnih.gov
Compounds that can dually inhibit both COX and LOX pathways are considered promising anti-inflammatory agents, as they may offer broader efficacy and a better safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes. nih.govnih.gov The rationale is that inhibiting both pathways can more effectively reduce the production of various inflammatory mediators. researchgate.net Derivatives of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one have been identified as balanced dual inhibitors of COX and LOX, demonstrating the potential of the broader aniline-containing chemical space in developing novel anti-inflammatory drugs. nih.gov The molecular basis of their action involves blocking the active sites of these enzymes, thereby preventing the synthesis of prostaglandins and leukotrienes. researchgate.netrsc.org
Antioxidant Effects and Radical Scavenging Mechanisms
Many aniline derivatives, especially those containing phenolic hydroxyl groups, exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing harmful free radicals and ROS, thereby protecting cells from oxidative damage. The antioxidant capacity of these compounds is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.gove3s-conferences.orgnih.gov
The mechanism of action in these assays typically involves the donation of a hydrogen atom or an electron from the antioxidant molecule to the free radical, thus stabilizing the radical and terminating the oxidative chain reaction. e3s-conferences.org The presence of electron-donating groups on the aromatic rings of the aniline derivatives enhances their ability to scavenge radicals. The potency is measured by the IC₅₀ value, which indicates the concentration of the compound required to scavenge 50% of the free radicals. e3s-conferences.org Studies have shown that various phenolic compounds, structurally related to hydroxylated aniline derivatives, possess strong radical-scavenging activity in both DPPH and ABTS assays. nih.govresearchgate.nettci-thaijo.org
Melanin Synthesis Inhibition and Pigmentation Modulation
Melanin is the primary pigment responsible for skin, hair, and eye color, and its synthesis (melanogenesis) is primarily regulated by the enzyme tyrosinase. nih.govresearchgate.net Overproduction of melanin can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are of great interest in dermatology and cosmetics as skin-whitening or depigmenting agents. nih.gov
Derivatives of this compound, particularly (E)-N-substituted benzylidene-aniline compounds, have been designed and evaluated as potent tyrosinase inhibitors. nih.gov Research has shown that specific derivatives can inhibit mushroom tyrosinase activity more effectively than kojic acid, a well-known tyrosinase inhibitor. nih.gov For instance, (E)-4-((4-Hydroxyphenylimino)methyl)benzene-1,2-diol was identified as a potent non-competitive inhibitor of mushroom tyrosinase with an IC₅₀ value of 17.22 µM. nih.gov
These compounds have also been shown to decrease melanin production in B16F10 melanoma cells, confirming their anti-melanogenesis activity in a cellular context. nih.govkoreascience.kr The mechanism involves direct inhibition of tyrosinase's catalytic activity, which is a rate-limiting step in the melanin biosynthesis pathway. researchgate.netresearchgate.net This makes such derivatives promising candidates for the development of new and effective skin-whitening agents. nih.gov
Development of Biochemical Assays and Molecular Probes
The structural characteristics of this compound, particularly its biphenyl (B1667301) aniline scaffold, suggest its potential as a modulator of protein kinases. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, the development of biochemical assays to screen for and characterize the inhibitory activity of this compound against a panel of kinases is a logical first step in understanding its biological function.
A variety of established assay formats can be employed for this purpose. These assays are designed to measure the catalytic activity of a kinase, which is the transfer of a phosphate group from ATP to a substrate protein or peptide. The inhibitory potential of this compound would be determined by its ability to reduce this activity.
Commonly Employed Biochemical Assays for Kinase Inhibitor Screening:
| Assay Type | Principle | Advantages |
| Radioactive Assays | Utilizes radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP). The transfer of the radiolabeled phosphate to a substrate is measured. | High sensitivity and considered the "gold standard". |
| Fluorescence-Based Assays | Employs fluorescently labeled substrates or antibodies. Changes in fluorescence intensity, polarization, or resonance energy transfer (FRET) indicate kinase activity. | Non-radioactive, high-throughput, and adaptable to various formats. |
| Luminescence-Based Assays | Measures the amount of ATP remaining after a kinase reaction. Lower ATP levels, detected by a luciferase-luciferin reaction, indicate higher kinase activity. | High sensitivity and wide dynamic range. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Utilizes antibodies that specifically recognize the phosphorylated substrate. The amount of phosphorylated product is quantified using a secondary antibody conjugated to an enzyme that produces a colorimetric or chemiluminescent signal. | High specificity and well-established methodology. |
To further investigate the interaction of this compound with its potential kinase targets within a cellular context, molecular probes can be developed. These probes are typically derived from the parent compound by attaching a reporter molecule, such as a fluorophore. The design of such probes requires careful consideration of the attachment point of the linker and fluorophore to avoid disrupting the compound's binding to its target.
The development of a fluorescent probe based on the this compound scaffold would enable a range of cell-based imaging experiments. These experiments could visualize the subcellular localization of the compound, confirm its engagement with its intracellular targets, and provide insights into its mechanism of action in living cells.
Elucidation of Intracellular Signaling Transduction Cascades and Metabolic Processes
Given the potential for this compound to act as a kinase inhibitor, its introduction to a biological system could lead to the modulation of various intracellular signaling pathways. Many benzyloxyphenyl derivatives have been investigated as inhibitors of signaling pathways critical for cell proliferation and survival, such as the STAT3 signaling pathway nih.gov. For instance, a novel STAT3 inhibitor with a benzyloxyphenyl-methylaminophenol scaffold has been identified through virtual screening, and its derivatives have shown potent inhibitory activity against the IL-6/STAT3 signaling pathway nih.gov.
The elucidation of which specific pathways are affected by this compound would likely involve a series of cell-based assays. Initial studies might employ cell proliferation assays to determine if the compound has cytostatic or cytotoxic effects on cancer cell lines known to be dependent on specific signaling pathways.
Key Intracellular Signaling Pathways Potentially Modulated by Biphenyl Aniline Derivatives:
| Signaling Pathway | Key Functions | Potential Impact of Inhibition |
| Receptor Tyrosine Kinase (RTK) Pathways (e.g., EGFR, VEGFR) | Cell proliferation, survival, angiogenesis, and migration. | Inhibition of tumor growth and metastasis. |
| MAPK/ERK Pathway | Regulation of gene expression, cell proliferation, and differentiation. | Induction of cell cycle arrest and apoptosis. |
| PI3K/Akt/mTOR Pathway | Cell growth, survival, and metabolism. | Suppression of tumor cell growth and survival. |
| JAK/STAT Pathway | Regulation of immune responses, inflammation, and cell growth. | Anti-inflammatory and anti-cancer effects. |
Further mechanistic studies would involve techniques such as Western blotting to analyze the phosphorylation status of key signaling proteins within these cascades. A reduction in the phosphorylation of a specific protein downstream of a kinase would provide evidence for the on-target activity of this compound.
The metabolic fate of this compound is another crucial aspect of its biological investigation. The biotransformation of aniline and biphenyl compounds has been studied, and these studies can provide insights into the likely metabolic pathways for this more complex derivative. The metabolism of aniline in vivo is known to involve N-acetylation and hydroxylation, followed by conjugation with glucuronic acid or sulfate. Biphenyls can also undergo hydroxylation.
Based on this, the metabolism of this compound is likely to proceed through several potential routes, including:
N-acetylation: The aniline nitrogen is a likely site for acetylation.
Aromatic hydroxylation: The phenyl rings of both the biphenyl and benzyloxy groups are susceptible to hydroxylation by cytochrome P450 enzymes.
O-debenzylation: Cleavage of the benzyl (B1604629) ether bond would yield a phenolic metabolite.
Conjugation: The resulting hydroxylated and N-acetylated metabolites would be expected to undergo conjugation with glucuronic acid or sulfate to facilitate their excretion.
To definitively identify the metabolites of this compound, in vitro studies using liver microsomes or hepatocytes, followed by in vivo studies in animal models, would be necessary. Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) would be employed to separate and identify the parent compound and its metabolites.
Applications and Future Directions in Chemical Biology and Materials Science
Contributions to Agrochemical Research and Development
Potential in the Synthesis of Advanced Dyes and Polymeric Materials
The aniline (B41778) functional group is a well-known precursor in the synthesis of dyes and polymers. The polymerization of aniline and its derivatives can lead to conductive polymers with interesting optical and electronic properties. researchgate.netnih.govmdpi.comrsc.org The substituents on the aniline ring can significantly influence the properties of the resulting polymers, including their color and solubility. researchgate.netrsc.org For instance, the synthesis of polyaniline in the presence of an acidic dye has been shown to improve the thermal stability of the resulting composite material. mdpi.com
While the benzyloxy and biphenyl (B1667301) groups within 3-[3-(Benzyloxy)phenyl]aniline could impart unique properties to resulting dyes and polymers, such as altered solubility, thermal stability, and modified electronic characteristics, there is a lack of specific research focused on the synthesis of advanced dyes and polymeric materials directly from this compound.
Design and Synthesis of Novel Bioactive Scaffolds
Bioactive scaffolds are crucial in tissue engineering and regenerative medicine, providing a temporary framework for tissue repair and regeneration. nih.gov These scaffolds can be designed to release bioactive molecules in a controlled manner to modulate biological processes such as inflammation and extracellular matrix remodeling. nih.gov The design of novel bioactive scaffolds often involves the incorporation of specific chemical motifs to elicit desired cellular responses.
While various molecular structures, including peptide amphiphiles and flavan derivatives, have been successfully used to create bioactive scaffolds, there is no direct evidence in the available literature of this compound being utilized in the design and synthesis of such scaffolds. nih.govresearchgate.net The biphenyl and benzyloxy functionalities could offer interesting properties for scaffold design, such as hydrophobicity and potential for specific interactions, but this application is yet to be explored.
Applications in the Development of Liquid-Crystalline Materials
The field of liquid crystals has seen significant advancements through the synthesis of new organic molecules with specific structural features that promote mesophase formation. The presence of rigid, rod-like structures and flexible terminal groups are key characteristics of many liquid-crystalline compounds.
Research into Schiff base liquid crystals has demonstrated the importance of the benzyloxy group in influencing their mesomorphic properties. A study on a series of (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline compounds revealed that the terminal benzyloxy moiety has a significant impact on the liquid-crystalline behavior. mdpi.comresearchgate.net The length of the terminal alkyloxy chain and the rigidity of the benzyloxy substituent were found to be critical factors in determining the type and stability of the mesophases observed. mdpi.comresearchgate.net
Table 2: Mesomorphic Properties of a Benzyloxy-Containing Schiff Base Liquid Crystal Series
| Compound (alkyloxy chain length) | Transition | Temperature (°C) |
| I6 (n=6) | Crystal to Isotropic | 135 |
| I8 (n=8) | Crystal to SmA | 128 |
| SmA to Isotropic | 135.5 | |
| I16 (n=16) | Crystal to SmA | 119 |
| SmA to Isotropic | 129 | |
| Data extracted from a study on (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline derivatives, which share a similar structural motif. SmA = Smectic A phase. researchgate.net |
These findings suggest that this compound, with its inherent biphenyl core and benzyloxy group, could be a valuable precursor for the synthesis of novel liquid-crystalline materials. The rigid biphenyl unit could contribute to the formation of stable mesophases, while the benzyloxy group offers a site for further modification to fine-tune the liquid-crystalline properties.
Emerging Research Areas and Unexplored Therapeutic Potential
The structural alerts within this compound, namely the biphenyl and aniline moieties, point towards several emerging research areas and unexplored therapeutic potentials. Biphenyl derivatives are actively being investigated for a range of pharmacological activities. arabjchem.orgresearchgate.net For example, their role as PD-1/PD-L1 inhibitors in cancer immunotherapy is a promising area of research. nih.gov The biphenyl moiety serves as a crucial anchor for binding to the PD-L1 receptor, suggesting that derivatives of this compound could be designed as small molecule checkpoint inhibitors. nih.gov
Furthermore, the aniline scaffold is a common feature in molecules with analgesic and antioxidant properties. While research in these areas has focused on other aniline derivatives, the potential for this compound to exhibit similar activities remains an open question for future investigation.
Challenges and Opportunities in Translational Research for this compound
The translation of a promising chemical compound from the laboratory to clinical or commercial application is a complex process fraught with challenges. For this compound, a primary challenge is the current lack of extensive, specific research on its biological activities and material properties. While related compounds show promise, direct evidence of the efficacy and safety of this compound or its immediate derivatives is needed to justify further development.
Key challenges include:
Synthesis and Scale-up: Developing efficient and cost-effective synthetic routes for the large-scale production of this compound and its derivatives.
Preclinical Evaluation: Conducting thorough in vitro and in vivo studies to establish a clear pharmacological profile or material performance characteristics.
Intellectual Property: Securing patent protection for novel derivatives and their applications.
Despite these challenges, significant opportunities exist. The structural features of this compound offer a rich platform for chemical modification, allowing for the creation of a diverse library of compounds for screening. The promising results from related biphenyl and benzyloxy aniline compounds in areas like oncology and materials science provide a strong rationale for investigating this particular molecule. The opportunity lies in leveraging the existing knowledge of these related structures to guide the design and synthesis of novel this compound derivatives with enhanced properties and a clear path toward translational application.
Q & A
Q. What are the standard synthetic protocols for 3-[3-(Benzyloxy)phenyl]aniline?
The synthesis typically involves coupling benzyloxy-substituted aryl halides with aniline derivatives under palladium-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig amination). Key steps include:
- Coupling Reaction : Use of Pd(OAc)₂/Xantphos catalysts in toluene at 110°C for 12–24 hours .
- Purification : Column chromatography with ethyl acetate/hexane gradients to isolate the product .
- Characterization : Confirmation via -NMR (aromatic protons at δ 6.8–7.5 ppm) and mass spectrometry (parent ion [M+H]⁺ at m/z 290) .
Q. What spectroscopic techniques are critical for structural confirmation?
Q. What are the compound’s common biological targets in medicinal chemistry?
Preliminary studies suggest interactions with:
- Kinases : Inhibition of tyrosine kinases (IC₅₀ ~2–5 µM) due to hydrogen bonding with ATP-binding pockets .
- GPCRs : Modulatory effects on serotonin receptors (5-HT₂ₐ) via π-π stacking interactions .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale preparation?
- Catalyst Screening : Test Pd₂(dba)₃ or RuPhos ligands to reduce reaction time (from 24 to 8 hours) .
- Solvent Effects : Replace toluene with dioxane to improve solubility of intermediates .
- Microwave-Assisted Synthesis : Achieve 85% yield at 150°C for 1 hour vs. 65% yield via conventional heating .
Q. How to resolve contradictions in reported biological activity data?
- Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence polarization) with cell-based viability assays to distinguish direct target engagement from off-target effects .
- Computational Validation : Use molecular dynamics (MD) simulations to assess binding mode consistency across experimental conditions .
Q. What role do substituents play in modulating bioactivity?
- Benzyloxy Group : Enhances lipophilicity (logP increases by ~1.5 units), improving blood-brain barrier penetration .
- Aniline NH₂ : Critical for hydrogen bonding; methylation reduces kinase inhibition by >90% .
- Structure-Activity Relationship (SAR) : Substituent polarity inversely correlates with antimicrobial activity (R² = 0.76 in Gram-positive models) .
Q. What computational methods are used to predict binding modes?
- Docking Studies : AutoDock Vina to identify poses in kinase ATP pockets (RMSD <2.0 Å vs. crystallographic data) .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic effects of trifluoromethyl groups on binding energy (ΔG ~ -9.8 kcal/mol) .
Q. How to assess stability under physiological conditions?
- Accelerated Degradation Studies : Incubate in PBS (pH 7.4) at 37°C; monitor decomposition via HPLC (t₁/₂ = 48 hours) .
- Metabolite Profiling : LC-MS/MS identifies oxidative degradation products (e.g., quinone derivatives) .
Q. How to address discrepancies in NMR and crystallographic data?
Q. What strategies improve selectivity for specific biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
